molecular formula C26H28FN5O2 B2754884 (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone CAS No. 1115922-97-8

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone

Cat. No.: B2754884
CAS No.: 1115922-97-8
M. Wt: 461.541
InChI Key: GPDPGNCKTGUTTI-UHFFFAOYSA-N
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Description

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C26H28FN5O2 and its molecular weight is 461.541. The purity is usually 95%.
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Biological Activity

The compound (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone , also referred to as BBP-671, is a synthetic piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of BBP-671 is C26H27FN6O2C_{26}H_{27}FN_6O_2 with a molecular weight of approximately 465.53 g/mol. The compound features a piperazine ring substituted with a fluorophenyl group and a pyrimidine moiety, contributing to its diverse biological interactions.

BBP-671 has been studied primarily for its role as a competitive inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. Research indicates that compounds with similar structures can significantly inhibit the activity of tyrosinase, leading to potential applications in treating hyperpigmentation disorders.

Tyrosinase Inhibition

In a study evaluating various piperazine derivatives, BBP-671 demonstrated an IC50 value of 0.18 μM against the enzyme Agaricus bisporus tyrosinase (AbTYR), indicating its high potency compared to the reference compound kojic acid (IC50 = 17.76 μM) .

Biological Activity Summary

Activity IC50 (μM) Reference Compound Reference
Tyrosinase Inhibition0.18Kojic Acid (17.76)

Study on Antimelanogenic Effects

A significant study highlighted the antimelanogenic effects of BBP-671 on B16F10 melanoma cells. The compound was shown to inhibit melanin production without inducing cytotoxicity, making it a promising candidate for cosmetic applications aimed at skin lightening .

Pharmacological Profile

In addition to its antimelanogenic properties, BBP-671 has been investigated for its potential as a CB1 receptor inverse agonist . This activity suggests possible applications in obesity treatment by modulating cannabinoid signaling pathways, which are implicated in appetite regulation .

Comparative Analysis with Similar Compounds

Comparative studies have been conducted on other piperazine derivatives to assess their biological activities:

Compound Activity IC50 (μM) Notes
BBP-671Tyrosinase Inhibitor0.18High potency
4-(4-Fluorobenzyl)piperazine derivativeTyrosinase Inhibitor0.09 - 0.36Competitive inhibitor
LDK1229 (CB1 inverse agonist)CB1 Receptor ModulatorKi = 220Selective for CB1 over CB2

Scientific Research Applications

Structural Characteristics

This compound features a complex structure that includes two piperazine and piperidine rings, which are known for their biological activity. The presence of a fluorinated phenyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

Drug Development

The compound is primarily investigated for its potential as a lead compound in the development of novel pharmaceuticals. Its structural components allow for modifications that can enhance efficacy and reduce side effects in therapeutic applications.

Tyrosinase Inhibition

One significant application is in the development of tyrosinase inhibitors, which are crucial for treating hyperpigmentation disorders. Studies have shown that compounds with similar structures exhibit competitive inhibition against tyrosinase, suggesting that modifications to the piperazine moiety can enhance inhibitory activity .

Table 1: Tyrosinase Inhibitory Activity of Related Compounds

Compound NameStructure FeatureIC50 (µM)Reference
Compound A4-Fluorobenzyl4.36
Compound B2-Trifluoromethyl<2
Compound C2,4-Dinitrophenyl<1

Central Nervous System (CNS) Applications

The piperazine and piperidine rings are common scaffolds in CNS-active drugs, particularly for their roles in modulating neurotransmitter systems. The compound may interact with serotonin and dopamine receptors, potentially leading to applications in treating mood disorders and psychosis .

Anticancer Activity

Research indicates that derivatives of piperazine compounds can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The methanone moiety may facilitate interactions with cancer-related targets, making this compound a candidate for further exploration in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its pharmacological properties. Modifications to the fluorinated phenyl group or the piperidine ring can significantly influence its biological activity. For instance, variations in substituents on the aromatic rings have been shown to alter binding affinities and selectivity towards specific receptors .

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityReference
Fluorine SubstitutionIncreased lipophilicity
Aromatic Ring AlterationEnhanced receptor binding

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN5O2/c27-21-6-8-22(9-7-21)30-14-16-32(17-15-30)26(33)20-10-12-31(13-11-20)24-18-25(29-19-28-24)34-23-4-2-1-3-5-23/h1-9,18-20H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDPGNCKTGUTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC(=NC=N4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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